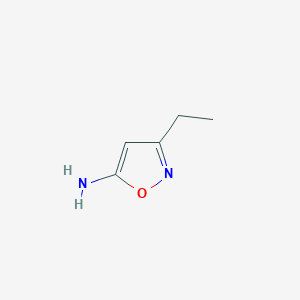

3-Ethylisoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-5(6)8-7-4/h3H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXMSYVKRKWKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446297 | |

| Record name | 3-Ethylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77479-49-3 | |

| Record name | 3-Ethylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylisoxazol-5-amine: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a cornerstone in the design of novel bioactive molecules. Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, valuable derivative: 3-Ethylisoxazol-5-amine (CAS No. 77479-49-3), a key intermediate for the synthesis of more complex molecular architectures.

Part 1: Core Chemical and Structural Properties

This compound is a distinct organic compound featuring an ethyl group at the 3-position and an amine group at the 5-position of the isoxazole ring. This specific arrangement of substituents dictates its reactivity and utility as a synthetic precursor.

Structural and Physical Data

A summary of the key quantitative data for this compound is presented below. This information is critical for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 77479-49-3 | [2][3][4][5] |

| Molecular Formula | C₅H₈N₂O | [2][3][4] |

| Molecular Weight | 112.13 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow crystalline solid | - |

| Boiling Point | 243°C at 760 mmHg | [4] |

| Storage | Room temperature, in a cool, dry place under an inert atmosphere, protected from light. | [1][4] |

Chemical Structure Diagram

The structural formula of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: Chemical structure of this compound.

Part 2: Spectroscopic Characterization

While experimentally derived spectra for this compound are not widely available in public databases, its characteristic spectral features can be reliably predicted based on the known properties of the isoxazole ring, primary amines, and ethyl groups. For reference, the publicly available spectral data for the close structural analog, 5-Amino-3-methylisoxazole (CAS 14678-02-5), provides a strong basis for these predictions.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the isoxazole ring proton, and the amine protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H | Standard aliphatic methyl group coupled to an adjacent methylene group. |

| -CH₂- (Ethyl) | ~2.6 | Quartet | 2H | Methylene group adjacent to the electron-withdrawing isoxazole ring, coupled to the methyl group. |

| -NH₂ (Amine) | 4.0 - 5.5 | Broad Singlet | 2H | Amine protons are typically broad and their shift is concentration-dependent. Exchangeable with D₂O. |

| C4-H (Isoxazole) | ~5.4 | Singlet | 1H | The lone proton on the heterocyclic ring, appearing as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the five unique carbon environments in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H₃ (Ethyl) | ~12 | Typical upfield signal for an aliphatic methyl carbon. |

| -C H₂- (Ethyl) | ~25 | Aliphatic methylene carbon attached to the isoxazole ring. |

| C 4 (Isoxazole) | ~95 | The C-H carbon of the isoxazole ring, typically found in this region. |

| C 3 (Isoxazole) | ~160 | Carbon at the 3-position, bonded to the ethyl group and the ring nitrogen. |

| C 5 (Isoxazole) | ~170 | Carbon at the 5-position, bonded to the exocyclic amine, deshielded by both ring heteroatoms. |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Asymmetric & Symmetric Stretch (two bands expected for a primary amine) |

| C-H (Alkyl) | 2850 - 3000 | Stretch |

| C=N (Isoxazole) | 1620 - 1680 | Stretch |

| N-H (Amine) | 1580 - 1650 | Bend (Scissoring) |

| C-N (Amine) | 1250 - 1350 | Stretch |

| C-O-N (Isoxazole) | ~1420 | Ring Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Expected m/z | Notes |

| [M]⁺ | 112 | Molecular ion peak. As it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule. |

| [M-CH₃]⁺ | 97 | Loss of a methyl radical from the ethyl group. |

| [M-C₂H₅]⁺ | 83 | Loss of an ethyl radical, a common fragmentation pathway. |

Part 3: Synthesis Protocol

The synthesis of 5-aminoisoxazoles is well-documented, typically involving the reaction of a β-ketonitrile or a related precursor with hydroxylamine. The regioselectivity (i.e., formation of the 3-amino vs. 5-amino isomer) is critically dependent on reaction conditions, particularly pH. To favor the 5-amino isomer, the reaction is generally conducted under basic conditions, which promotes the initial attack of hydroxylamine at the ketone/carbonyl carbon.

Proposed Synthetic Pathway

A reliable method for preparing this compound involves the base-mediated condensation and cyclization of 3-oxopentanenitrile with hydroxylamine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via condensation and cyclization.

Materials:

-

3-Oxopentanenitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.

-

Base Addition: To the stirred hydroxylamine solution, slowly add sodium bicarbonate (1.2 equivalents) in portions. Effervescence (CO₂ evolution) will occur. Stir until the gas evolution ceases, indicating the formation of free hydroxylamine.

-

Addition of Reactants: Add ethanol to the flask to create a co-solvent system. To this solution, add 3-oxopentanenitrile (1.0 equivalent).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Causality Insight: Heating under basic conditions favors the nucleophilic attack of hydroxylamine on the more electrophilic ketone carbon over the nitrile carbon, leading to the desired 5-aminoisoxazole regioisomer.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a crystalline solid.

-

Self-Validating System: The purity of the final product must be validated by melting point analysis and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity against the predicted data.

-

Part 4: Applications in Drug Discovery and Organic Synthesis

While specific biological activity data for this compound is not extensively published, its value lies in its role as a versatile synthetic intermediate. The isoxazole core is present in numerous approved drugs, making its derivatives, such as the title compound, highly sought-after building blocks.

Role as a Pharmaceutical Building Block

The primary amine group on this compound serves as a crucial synthetic handle. It can readily participate in a wide range of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of larger, more complex molecules.

Caption: Synthetic utility of this compound in developing diverse molecular scaffolds.

-

Amide Synthesis: The amine can be acylated with various carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy for linking the isoxazole core to other pharmacophores.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many antibacterial drugs (e.g., sulfamethoxazole, which contains an isoxazole ring).

-

N-Alkylation: The amine can be alkylated to introduce different alkyl or aryl groups, modifying the compound's steric and electronic properties.

-

Precursor to Fused Heterocycles: The amine functionality can be used as a key component in cyclization reactions to build fused heterocyclic systems, such as isoxazolopyrimidines, which are also of interest in medicinal chemistry.

The broad spectrum of biological activities demonstrated by various isoxazole derivatives suggests that compounds derived from this compound could be explored for applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Its role as a foundational piece in combinatorial chemistry libraries allows for the rapid generation of novel compounds for high-throughput screening campaigns in drug discovery.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][1][2][3]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link][4]

-

NIST. (n.d.). 5-Amino-3-methylisoxazole. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to 3-Ethylisoxazol-5-amine (CAS: 77479-49-3): Synthesis, Properties, and Applications in Drug Discovery

Abstract

3-Ethylisoxazol-5-amine is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural motif, featuring a 3-ethyl substituted isoxazole ring with a C5-amino group, serves as a versatile scaffold for the development of a wide array of biologically active compounds. This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, detailed synthetic routes with mechanistic insights, characteristic analytical data, and its strategic application in the design and synthesis of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their scientific endeavors.

Physicochemical and Structural Properties

This compound, registered under CAS number 77479-49-3, is a stable organic compound valued for its specific reactivity and structural contributions to larger molecules. The isoxazole core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a feature that imparts distinct electronic properties and hydrogen bonding capabilities, making it a frequent pharmacophore in drug design.[1] The C3-ethyl group provides lipophilicity, while the C5-amino group offers a key nucleophilic handle for subsequent chemical modifications.

A summary of its core properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77479-49-3 | [2] |

| Molecular Formula | C₅H₈N₂O | [2] |

| Molecular Weight | 112.13 g/mol | [2] |

| Boiling Point | 243°C at 760 mmHg | [2] |

| Purity (Typical) | ≥95% | [2] |

| Appearance | Powder or liquid | [3] |

| Storage | Room temperature, away from light, in an inert atmosphere | [2] |

Synthesis and Manufacturing Insights

The synthesis of this compound is most efficiently achieved through a well-established two-step process, beginning with the synthesis of a key β-ketonitrile intermediate, followed by its cyclization with hydroxylamine. This pathway is both robust and scalable, making it suitable for laboratory and potential industrial production.

Step 1: Synthesis of the Precursor - 3-Oxopentanenitrile

The foundational precursor for the target molecule is 3-oxopentanenitrile (propionylacetonitrile). The most prevalent and historically significant method for its synthesis is a Claisen-type condensation involving the acylation of an acetonitrile anion with a propionate ester.[4]

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of acetonitrile using a strong base (e.g., sodium ethoxide, LDA), generating a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of an ethyl propionate molecule. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the sodium salt of 3-oxopentanenitrile, which is neutralized upon acidic workup.

Caption: Synthesis of 3-Oxopentanenitrile via Claisen-type condensation.

Step 2: Cyclization to form this compound

The pivotal step in forming the isoxazole ring is the condensation and cyclization of 3-oxopentanenitrile with hydroxylamine (NH₂OH).[5] This reaction is a classic and reliable method for constructing 5-aminoisoxazole systems from β-ketonitrile precursors.

Mechanism: The reaction proceeds via the initial nucleophilic attack of the hydroxylamine nitrogen onto the more electrophilic ketone carbonyl of 3-oxopentanenitrile, forming a hemiaminal intermediate which dehydrates to an oxime. Subsequently, an intramolecular nucleophilic attack by the oxime's oxygen atom onto the nitrile carbon occurs. This is followed by tautomerization to yield the stable aromatic 5-aminoisoxazole ring system. The use of a base like pyridine or sodium bicarbonate facilitates the reaction by neutralizing the HCl from hydroxylamine hydrochloride.[5]

Sources

- 1. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]

- 2. This compound [myskinrecipes.com]

- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-Ethylisoxazol-5-amine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylisoxazol-5-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical characterization of this molecule.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active agents. The precise characterization of such molecules is paramount for drug discovery and development, ensuring purity, confirming identity, and understanding molecular behavior. Spectroscopic techniques are indispensable tools in this endeavor. This guide will present and interpret the predicted spectroscopic data for this compound, providing a foundational understanding for its analysis.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following diagram illustrates the structure of this compound with the conventional atom numbering system.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry

The following outlines a typical procedure for obtaining an electron ionization (EI) mass spectrum.

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and structural analysis of this compound. The outlined experimental protocols provide a standardized approach to obtaining reliable data. This information is intended to be a valuable resource for scientists and researchers working with isoxazole derivatives in the fields of medicinal chemistry and materials science.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

A Technical Guide to the Therapeutic Potential of 3-Ethylisoxazol-5-amine Derivatives: Synthesis, Bioactivity, and Future Directions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone for developing novel therapeutic agents. This guide focuses on the largely unexplored potential of a specific subclass: 3-Ethylisoxazol-5-amine derivatives . While direct literature on this scaffold is sparse, this document synthesizes data from structurally related 5-aminoisoxazoles and benzoisoxazoles to build a compelling case for their investigation. We will explore established synthetic routes for the 5-aminoisoxazole core, detail the known biological activities of analogous compounds—primarily in oncology, inflammation, and infectious diseases—and propose a structured research workflow for synthesizing and screening a novel library of this compound derivatives. This guide serves as a technical blueprint for researchers aiming to exploit this promising chemical space for next-generation drug discovery.

The Isoxazole Scaffold: A Foundation of Modern Medicinal Chemistry

The Isoxazole Ring: A Privileged Heterocycle

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic profile, characterized by a π-electron-deficient system that can participate in a wide range of non-covalent interactions with biological targets.[2] The isoxazole ring is not merely a passive linker; it often acts as a key pharmacophore, influencing the molecule's overall conformation, polarity, and metabolic stability. Its incorporation into drug candidates can lead to enhanced physicochemical properties and improved pharmacokinetic profiles.[1]

Clinical Significance: Isoxazole-Containing Therapeutics

The therapeutic relevance of the isoxazole scaffold is firmly established by its presence in several marketed drugs. Notable examples include:

-

Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor, where the isoxazole ring is critical for its inhibitory mechanism.[1][2]

-

Leflunomide: An isoxazole derivative used as an immunomodulatory disease-modifying antirheumatic drug (DMARD).[1]

-

Sulfamethoxazole: A widely used sulfonamide antibiotic.

The success of these drugs underscores the scaffold's versatility and validates its use in designing new chemical entities targeting a broad spectrum of diseases, including cancer, inflammation, and microbial infections.[1][3]

The 5-Aminoisoxazole Moiety: A Versatile Synthetic Handle

Within the broader isoxazole family, the 5-aminoisoxazole moiety stands out as a particularly valuable building block. The primary amine at the 5-position serves as a versatile synthetic handle, allowing for straightforward derivatization through well-established chemical reactions such as acylation, sulfonylation, and reductive amination. This enables the rapid generation of large, diverse chemical libraries, which is a cornerstone of modern hit-to-lead optimization campaigns in drug discovery.

Synthesis and Derivatization of the this compound Core

Core Synthesis Strategy

The synthesis of 5-aminoisoxazoles is typically achieved through the cyclocondensation of hydroxylamine with β-functionalized nitriles. A common and efficient method involves the reaction of hydroxylamine with β-ketonitriles or their equivalents. For the this compound core, a plausible and efficient route starts from ethyl 2-cyanobutanoate, which can be reacted with hydroxylamine under reflux conditions. This method provides a direct and high-yielding pathway to the desired core structure.[4]

Workflow for Synthesis of the this compound Core

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous 5-aminoisoxazoles and serves as a validated starting point.[4][5]

-

Reagent Preparation: In a round-bottomed flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (0.1 mol) and an equimolar amount of a suitable base (e.g., sodium ethoxide) in absolute ethanol (150 mL).

-

Addition of Precursor: To the stirred solution, add ethyl 2-cyanobutanoate (0.1 mol) dropwise at room temperature. The choice of this precursor is causal; its β-keto-nitrile-like structure is primed for cyclization with hydroxylamine.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 6-8 hours. The elevated temperature provides the necessary activation energy for the cyclocondensation reaction to proceed to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Pour the resulting residue into ice-cold water (200 mL) to precipitate the product.

-

Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy).

Library Derivatization Strategies

The 5-amino group is a nucleophilic center ideal for creating a diverse library of derivatives. Key derivatization strategies include:

-

Sulfonylation: Reaction with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) to produce sulfonamides. This is a proven strategy for targeting bromodomains like BRD4.[6]

-

Amidation: Acylation with acid chlorides or anhydrides to form amides, a common functional group in bioactive molecules.[7]

-

Schiff Base Formation: Condensation with various aldehydes to form imines, which can be further reduced to secondary amines.

Potential Biological Activities: An Evidence-Based Extrapolation

While this compound itself is not extensively studied, a wealth of data on structurally related compounds provides a strong rationale for investigating its potential in several therapeutic areas.

Anticancer Potential

Isoxazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms.[3][8]

-

Mechanism of Action - Epigenetic Regulation: A key area of interest is the inhibition of epigenetic reader proteins. For example, derivatives of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide have been designed as potent inhibitors of BRD4, a bromodomain-containing protein crucial for the transcription of oncogenes like MYC.[6] Similarly, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines have been identified as inhibitors of the TRIM24 bromodomain, which is implicated in several cancers.[9] Inhibition of these targets disrupts oncogenic signaling and induces apoptosis in cancer cells.

-

Other Anticancer Mechanisms: Other isoxazole-containing compounds have been shown to inhibit HSP90, disrupt tubulin polymerization, and inhibit crucial enzymes like topoisomerase and protein kinases.[8][10][11]

Caption: Inhibition of BRD4-mediated oncogene transcription by isoxazole derivatives.

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[d]isoxazol-5-amines | TRIM24 | Prostate (22Rv1) | 1.88 | [9] |

| Benzo[d]isoxazol-5-yl sulfonamides | BRD4 | AML (MOLM-13) | 0.029 | [6] |

| 3,5-Disubstituted Isoxazoles | Tubulin | Various | Nanomolar range | [8][10] |

| Resorcinolic Isoxazoles | HSP90 | Breast (MCF-7) | 0.021 | [11] |

Anti-inflammatory Activity

The role of isoxazoles in modulating inflammatory responses is well-documented, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][12]

-

Mechanism of Action - COX Inhibition: Many isoxazole derivatives function as selective COX-2 inhibitors.[2] They bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] Other mechanisms include the suppression of pro-inflammatory cytokines like TNF-α.[1][13]

-

In Vivo Efficacy: In preclinical models, such as the carrageenan-induced rat paw edema assay, isoxazole derivatives have demonstrated significant, dose-dependent reduction in inflammation.[1][12][14] For example, certain novel derivatives showed edema inhibition percentages comparable to or exceeding standard drugs like Nimesulide.[12][14]

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Compound ID | Assay | Result (% Inhibition) | Reference |

| Compound 5b | Carrageenan-induced paw edema (2h) | 75.68% | [12] |

| Compound 5c | Carrageenan-induced paw edema (2h) | 74.48% | [12] |

| MZO-2 | Carrageenan-induced paw edema | Potent inhibition | [13] |

| TPI-7 | Carrageenan-induced paw edema | Most active in series | [14] |

Antimicrobial Potential

The isoxazole scaffold has been incorporated into various compounds exhibiting broad-spectrum antimicrobial activity.[1]

-

Mechanism of Action: While often not fully elucidated, proposed mechanisms include disruption of bacterial cell wall synthesis, inhibition of essential metabolic enzymes, or interference with nucleic acid replication.

-

Spectrum of Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[1][7][15] The presence of specific substituents on the isoxazole ring, such as halogens or methoxy groups, can significantly enhance antibacterial potency.[1] Some indole-containing isoxazole derivatives have also shown promise.[16]

Proposed Research Workflow for Screening this compound Derivatives

A systematic approach is crucial to efficiently evaluate the therapeutic potential of a novel compound library.

Caption: A tiered workflow for the discovery and development of bioactive compounds.

Protocol: MTT Assay for General Cytotoxicity Screening

This protocol serves as a first-pass screen to identify compounds with effects on cell proliferation or viability.

-

Cell Seeding: Plate cancer cells (e.g., MOLM-13 for AML, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and enter a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical to observe significant effects on proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value for each active compound.

Conclusion and Future Outlook

The this compound scaffold represents a promising yet underexplored area of medicinal chemistry. Based on robust evidence from structurally analogous compounds, derivatives of this core are strongly predicted to possess significant biological activities. The most promising therapeutic avenues appear to be in oncology , through the inhibition of epigenetic targets like BRD4 and TRIM24, and in anti-inflammatory applications, likely via COX-2 inhibition. The versatile 5-amino functional group provides an ideal platform for rapid library synthesis and structure-activity relationship (SAR) studies. The workflows and protocols outlined in this guide provide a clear, evidence-based roadmap for researchers to systematically synthesize, screen, and optimize novel this compound derivatives, potentially leading to the discovery of next-generation therapeutic agents.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. (n.d.). Benchchem.

-

Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

-

Mączyński, M., Szeląg, M., Gębczak, K., Grymel, M., Pawlak, A., Obmińska-Mrukowicz, B., & Ryng, S. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports, 68(4), 828–833. [Link]

-

Ahmad, I., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Future Journal of Pharmaceutical Sciences, 10(1). [Link]

- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.

- Isoxazole derivatives as anticancer agents. (2024, March 4). ChemicalBook.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Nanoscience & Nanotechnology-Asia.

-

Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

-

Xu, Y., et al. (2020). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 94, 103424. [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

He, Y., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735–2748. [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Loncle, C., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(21), 6617. [Link]

-

Hosoe, K., et al. (1990). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics, 43(1), 80-90. [Link]

-

Mitić, M., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(17), 3971. [Link]

-

Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. Scholars Academic Journal of Pharmacy, 12(2), 29-35. Retrieved from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. benchchem.com [benchchem.com]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. sarpublication.com [sarpublication.com]

- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 16. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 3-Ethylisoxazol-5-amine: An In-depth Technical Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of 3-ethylisoxazol-5-amine, a versatile heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and diverse applications in the design and development of novel therapeutic agents. This document will explore the strategic incorporation of the this compound scaffold into drug candidates, supported by mechanistic insights, detailed experimental protocols, and an analysis of its role in shaping the structure-activity relationships (SAR) of bioactive molecules.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions with biological targets.[1][2] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole moiety can act as a bioisosteric replacement for other functional groups, such as esters and amides, offering improvements in pharmacokinetic profiles and target engagement.[3][4] The diverse biological activities exhibited by isoxazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial effects, underscore their significance in the pursuit of new medicines.[5]

Within this important class of heterocycles, this compound stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive amino group and a modifiable ethyl group, provides medicinal chemists with a versatile handle for molecular elaboration and the exploration of chemical space. This guide will illuminate the practical considerations and strategic advantages of employing this compound in drug discovery programs.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.

| Property | Value | Reference |

| CAS Number | 77479-49-3 | [6][7] |

| Molecular Formula | C₅H₈N₂O | [8] |

| Molecular Weight | 112.13 g/mol | [8] |

| Boiling Point | 243°C at 760 mmHg | [8] |

| Storage | Room temperature, away from light, stored in inert gas | [8] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of 3-substituted-5-aminoisoxazoles can be achieved through several routes, often involving the cyclization of a β-ketonitrile derivative with hydroxylamine. While a specific, detailed protocol for this compound is not widely published, a general and reliable approach can be adapted from the synthesis of its close analog, 3-methyl-5-aminoisoxazole. The key starting material for the synthesis of this compound is 3-oxopentanenitrile.

The overall synthetic transformation involves the reaction of the β-ketonitrile with hydroxylamine, which proceeds through a nucleophilic attack of the hydroxylamine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the isoxazole ring.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is a representative example adapted from procedures for similar compounds and should be optimized for specific laboratory conditions.

Materials:

-

3-Oxopentanenitrile

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.

-

To this solution, add 3-oxopentanenitrile (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume).

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

The Role of this compound as a Pharmacophore and Building Block

The amino group at the 5-position of this compound is a key functional handle that allows for its incorporation into a wide array of molecular scaffolds. It can readily undergo reactions with various electrophiles, such as acyl chlorides, sulfonyl chlorides, isocyanates, and aldehydes (via reductive amination), to form amides, sulfonamides, ureas, and secondary amines, respectively. These linkages are prevalent in many drug molecules and allow for the systematic exploration of SAR.

A particularly powerful application of this compound is in the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[9]

Caption: Reactivity of this compound in medicinal chemistry.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The this compound moiety can significantly influence the SAR of a molecule. The ethyl group at the 3-position can be varied to probe a hydrophobic pocket in a target protein. Modifications to this group, such as changing its size, lipophilicity, or introducing polar functionality, can have a profound impact on potency and selectivity.

The isoxazole ring itself can serve as a bioisostere for other five- or six-membered aromatic rings. For instance, it can mimic the hydrogen bonding pattern of a pyrazole or a substituted phenyl ring while offering a different electronic and steric profile. The nitrogen and oxygen atoms of the isoxazole can act as hydrogen bond acceptors, and the C-H bond at the 4-position can participate in weaker interactions.

Caption: Strategies for SAR exploration using this compound.

Challenges and Future Perspectives

While this compound is a valuable building block, challenges in its synthesis, such as regioselectivity and the potential for side reactions, need to be carefully managed. The development of more efficient and scalable synthetic routes will further enhance its utility.

The future of this compound in medicinal chemistry is bright. Its application in the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents is an active area of research. As our understanding of disease biology grows, the demand for versatile and strategically designed building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.

Conclusion

This compound is a potent and versatile building block for medicinal chemists. Its unique combination of a reactive amino group, a modifiable ethyl group, and a bioisosterically relevant isoxazole core provides a powerful platform for the design and synthesis of novel drug candidates. A thorough understanding of its synthesis, reactivity, and role in SAR is crucial for unlocking its full potential in drug discovery. This guide has provided a comprehensive overview of these aspects, aiming to empower researchers to effectively utilize this valuable heterocyclic scaffold in their quest for new and improved therapeutics.

References

- Vertex AI Search. (n.d.). Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.

- PubMed. (2018, July 23). The recent progress of isoxazole in medicinal chemistry.

- EvitaChem. (n.d.). Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975).

- MySkinRecipes. (n.d.). This compound.

- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- ResearchGate. (n.d.). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine.

- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements.

- Google Patents. (n.d.). US9994575B2 - Compositions useful for treating disorders related to kit.

- Alchem.Pharmtech. (n.d.). CAS 77479-49-3 | this compound.

- Google Patents. (n.d.). EP0761654B1 - Isoxazole- and isothiazole-5-carboxamide derivatives, their preparation and their use as herbicides.

- PubMed Central. (n.d.). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia.

- NIH. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.

- VEGPHARM. (n.d.). This compound.

Sources

- 1. Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) [evitachem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. vegpharm.com [vegpharm.com]

- 8. This compound [myskinrecipes.com]

- 9. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3-Ethylisoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of 3-Ethylisoxazol-5-amine, a key heterocyclic building block in medicinal chemistry. The document delves into the plausible synthetic pathways, reaction mechanisms, and the strategic considerations underpinning its creation. While a singular, definitive "discovery" paper for this specific molecule remains elusive in publicly accessible literature, this guide reconstructs the most probable initial synthetic route based on established isoxazole synthesis methodologies prevalent during the period of its first appearance. This guide is intended to serve as a foundational resource for researchers working with this and related isoxazole scaffolds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent pharmacophore found in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in drug discovery. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. This compound (CAS No. 77479-49-3), with its characteristic substitution pattern, serves as a versatile synthon for the elaboration of more complex molecular architectures, making an understanding of its synthesis crucial for the development of novel therapeutics.

Postulated Initial Synthesis: A Retrosynthetic Analysis

While the exact first synthesis of this compound is not explicitly detailed in a single seminal publication, the most logical and historically consistent approach involves the cyclization of a β-ketonitrile with hydroxylamine. This method was a well-established route for the preparation of 5-aminoisoxazoles.

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic breakdown points to two key starting materials for the carbon backbone: a propionate ester (such as ethyl propionate) and acetonitrile. The isoxazole ring itself is formed through the incorporation of hydroxylamine.

The Forward Synthesis: A Step-by-Step Protocol

The forward synthesis is conceptualized as a two-step process: the formation of the β-ketonitrile intermediate followed by its cyclization.

Step 1: Synthesis of 3-Oxopentanenitrile (The β-Ketonitrile Intermediate)

The initial and critical step is a Claisen-type condensation between ethyl propionate and acetonitrile. This reaction is typically mediated by a strong base, such as sodium ethoxide or sodium amide, to deprotonate the α-carbon of acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester.

Reaction: Ethyl Propionate + Acetonitrile → 3-Oxopentanenitrile

Mechanism Rationale: The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of acetonitrile over competing side reactions. The reaction is typically carried out in an anhydrous aprotic solvent to prevent quenching of the base and the reactive intermediates. An acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to yield the final β-ketonitrile.

Step 2: Cyclization with Hydroxylamine to Yield this compound

The synthesized 3-oxopentanenitrile is then reacted with hydroxylamine to form the isoxazole ring. This reaction is a classic example of a condensation-cyclization.

Reaction: 3-Oxopentanenitrile + Hydroxylamine → this compound

Mechanism Rationale: The reaction proceeds via initial nucleophilic attack of the hydroxylamine nitrogen on the ketone carbonyl of the β-ketonitrile, forming a hemiaminal intermediate. This is followed by the attack of the oxime nitrogen onto the nitrile carbon. Subsequent dehydration and tautomerization lead to the formation of the aromatic 5-aminoisoxazole ring. The regioselectivity of this cyclization, yielding the 5-amino isomer rather than the 3-amino isomer, is governed by the relative electrophilicity of the ketone and nitrile groups. In this case, the ketone is the more reactive electrophile for the initial attack by the hydroxylamine nitrogen.[1]

Caption: Overall synthetic workflow for this compound.

Experimental Protocol (Postulated)

The following is a postulated, detailed experimental protocol based on the general methods for 5-aminoisoxazole synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity |

| Ethyl Propionate | 102.13 | ≥99% |

| Acetonitrile | 41.05 | Anhydrous, ≥99.8% |

| Sodium Ethoxide | 68.05 | ≥95% |

| Hydroxylamine Hydrochloride | 69.49 | ≥98% |

| Sodium Bicarbonate | 84.01 | ≥99.5% |

| Diethyl Ether | 74.12 | Anhydrous |

| Ethanol | 46.07 | Absolute |

| Hydrochloric Acid | 36.46 | Concentrated |

Procedure

Part 1: Synthesis of 3-Oxopentanenitrile

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of ethyl propionate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete reaction.

-

The reaction mixture is then cooled in an ice bath, and the reaction is quenched by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-oxopentanenitrile.

Part 2: Synthesis of this compound

-

The crude 3-oxopentanenitrile is dissolved in ethanol.

-

Hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) are added to the solution.

-

The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization and Validation

The structure and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure, confirming the presence of the ethyl group, the isoxazole ring protons, and the amine group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the ethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.

-

Melting Point Analysis: A sharp melting point range would indicate the purity of the synthesized compound.

Conclusion and Future Directions

The synthesis of this compound, likely first achieved through a robust and well-understood cyclization of a β-ketonitrile with hydroxylamine, provides a foundational building block for a diverse range of more complex molecules. The strategic choices in this synthesis, such as the selection of a strong base for the initial condensation and the controlled conditions for the cyclization, are key to achieving a good yield and purity of the final product. As the demand for novel therapeutics continues to grow, the efficient and scalable synthesis of such fundamental heterocyclic scaffolds remains a critical area of research in medicinal and organic chemistry. Further investigations into more sustainable and atom-economical synthetic routes are a logical and important future direction.

References

- Nishiwaki, T., & Saito, T. (1971). The Synthesis of 5-Aminoisoxazoles. Journal of the Chemical Society C: Organic, 3021-3026.

-

Liu, K. C., et al. (2009). Synthesis and biological evaluation of 3,4-diaryl-5-aminoisoxazole derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6279–6285. [Link]

Sources

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and tunable physicochemical properties.[1][2] A comprehensive understanding of the thermochemical properties of substituted isoxazoles is paramount for advancing their application, particularly in drug development where stability, solubility, and bioavailability are critical.[3][4][5] This guide provides a detailed exploration of the key thermochemical parameters of substituted isoxazoles, including their enthalpy of formation, combustion, and sublimation. It offers in-depth, step-by-step protocols for the essential experimental techniques used to determine these properties: bomb calorimetry, Knudsen effusion, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Furthermore, this document elucidates the profound impact of these properties on drug development, with case studies on prominent isoxazole-containing drugs such as sulfamethoxazole and leflunomide. By integrating experimental methodologies with theoretical insights and practical applications, this guide serves as a comprehensive resource for researchers and professionals working with this important class of heterocyclic compounds.

Introduction: The Significance of Thermochemical Properties in Isoxazole Chemistry

Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are privileged structures in drug discovery, lending themselves to a wide array of therapeutic agents including antibiotics, anti-inflammatories, and anticancer drugs.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and physicochemical characteristics. Among these, thermochemical properties provide a fundamental understanding of the energy landscape of a molecule, governing its stability, reactivity, and phase behavior.

For drug development professionals, a thorough grasp of thermochemical data is not merely academic; it is a critical component of the decision-making process. The enthalpy of formation, for instance, dictates the intrinsic stability of a drug molecule. The enthalpy of sublimation is directly related to a compound's volatility and solubility, which in turn influences its dissolution rate and bioavailability.[3][5] Furthermore, understanding the thermal behavior of different polymorphic forms of a drug is essential for ensuring consistent product quality and therapeutic efficacy.[4][6]

This guide is structured to provide a holistic view of the thermochemical properties of substituted isoxazoles, bridging fundamental principles with practical applications. We will delve into the experimental and computational methods used to derive these properties, present a compilation of available data, and explore the direct implications for the pharmaceutical sciences.

Fundamental Thermochemical Properties of Substituted Isoxazoles

The thermochemical characterization of a substituted isoxazole involves the determination of several key energetic parameters. These values are crucial for understanding the molecule's stability and its behavior in different physical states.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the intrinsic thermodynamic stability of the molecule. For isoxazole derivatives, this value is influenced by the nature and position of substituents on the ring, which can introduce steric strain or electronic stabilization.

Enthalpy of Combustion (ΔcH°)

The enthalpy of combustion is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. This is a key experimental value from which the enthalpy of formation is often derived. For nitrogen-containing compounds like isoxazoles, careful consideration must be given to the final state of the nitrogen, which is typically N₂(g).

Enthalpy of Sublimation (ΔsubH°)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.[7] This property is of particular importance in the pharmaceutical industry as it is related to the crystal lattice energy and provides insights into the intermolecular forces within the solid state. A lower enthalpy of sublimation generally correlates with higher volatility and, often, better solubility.[8]

Experimental Determination of Thermochemical Properties

Accurate experimental data is the bedrock of thermochemical analysis. The following sections provide detailed protocols for the primary techniques used to measure the thermochemical properties of substituted isoxazoles.

Bomb Calorimetry: Measuring the Enthalpy of Combustion

Bomb calorimetry is the principal method for determining the enthalpy of combustion of solid and liquid organic compounds.[9][10] The substance is ignited in a constant-volume container (the "bomb") filled with excess oxygen, and the heat evolved is measured by the temperature rise of the surrounding water bath.

-

Sample Preparation:

-

Weigh approximately 0.5 - 1.0 g of the isoxazole derivative. For powdered samples, it is crucial to compress them into a tight pellet to ensure complete combustion.[11]

-

Accurately weigh the pellet.

-

Cut a piece of iron ignition wire (approximately 10 cm) and weigh it precisely.

-

Secure the pellet in the ignition pan and arrange the ignition wire so that it is in firm contact with the sample but does not touch the pan itself, which could cause a short circuit.[6][12]

-

-

Bomb Assembly and Pressurization:

-

Place the bomb head on its stand and polish the electrode terminals.

-

Carefully assemble the bomb, ensuring the cap is screwed on hand-tight.

-

Connect the bomb to an oxygen tank and flush it twice with oxygen at approximately 10 atm to purge any nitrogen, which could lead to the formation of nitric acid.[6]

-

Fill the bomb with pure oxygen to a pressure of about 25-30 atm.[6][13]

-

Check for leaks by immersing the pressurized bomb in water.[13]

-

-

Calorimeter Setup:

-

Place the calorimeter bucket in the insulating jacket.

-

Precisely measure 2 liters of deionized water and add it to the bucket. The water temperature should be a few degrees below the expected final temperature.[11]

-

Lower the sealed bomb into the water, ensuring it is fully submerged.

-

Attach the ignition leads and place the calorimeter lid in position.

-

-

Combustion and Data Acquisition:

-

Start the stirrer to ensure uniform water temperature.

-

Record the water temperature at regular intervals (e.g., every minute) for a period before ignition to establish a stable baseline.

-

Ignite the sample by passing an electric current through the fuse wire for a short duration (typically 2-3 seconds).[14]

-

Continue recording the temperature at short intervals (e.g., every 30 seconds) as it rises, and then for a period after the maximum temperature is reached to establish a post-combustion baseline.[13]

-

-

Post-Combustion Analysis:

-

Carefully release the pressure from the bomb.

-

Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the amount that was consumed.

-

Wash the interior of the bomb with a known volume of distilled water and titrate the washings with a standard NaOH solution to quantify the amount of nitric acid formed. This correction is particularly important for nitrogen-containing compounds.[13]

-

-

Pelletizing the sample ensures that the combustion is complete and rapid, preventing unburned material from remaining.

-

Flushing with oxygen minimizes the formation of nitric acid from atmospheric nitrogen, which would introduce an error in the heat measurement.[6]

-

Using a known mass of water and calibrating the calorimeter (typically with benzoic acid) allows for the accurate calculation of the heat absorbed by the system.

-

Correcting for the heat of combustion of the fuse wire and the formation of nitric acid is essential for obtaining the true enthalpy of combustion of the sample.

Figure 1: Workflow for Bomb Calorimetry of Isoxazole Derivatives.

Knudsen Effusion Method: Determining the Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.[9][15][16][17] The sample is placed in a thermostatted cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured.

-

Sample and Cell Preparation:

-

Place a small amount of the crystalline isoxazole derivative into the Knudsen effusion cell.

-

The cell is typically made of a non-reactive material like stainless steel or titanium and has a precisely drilled orifice of a known area.[15][17]

-

The cell is sealed, ensuring that the only escape for the vapor is through the orifice.

-

-

Experimental Setup:

-

Mount the Knudsen cell inside a high-vacuum chamber.

-

The cell is connected to a microbalance to continuously monitor its mass.[9]

-

The temperature of the cell is precisely controlled using a thermostat.

-

-

Data Collection:

-

Evacuate the chamber to a high vacuum (e.g., 10⁻⁵ mbar).[9]

-

Heat the cell to a desired constant temperature.

-

Record the mass of the cell as a function of time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.

-

Repeat the measurement at several different temperatures.

-

-

Data Analysis:

-

The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the substance

-

-

The enthalpy of sublimation (ΔsubH°) is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the resulting line is equal to -ΔsubH°/R.[18]

-

-

High vacuum ensures that the effusing molecules do not collide with background gas molecules, which would impede their escape and lead to an underestimation of the vapor pressure.

-

A small orifice is necessary to maintain a near-equilibrium vapor pressure inside the cell.

-

Precise temperature control is critical, as vapor pressure is highly sensitive to temperature.

-

Measuring the rate of mass loss at multiple temperatures allows for the determination of the enthalpy of sublimation from the temperature dependence of the vapor pressure.

Figure 2: Workflow for the Knudsen Effusion Method.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques that provide complementary information about the thermal properties and stability of materials.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures (melting, crystallization, glass transition) and enthalpies of these transitions.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to study thermal stability, decomposition, and the loss of volatiles.[3][6][19]

-

Sample Preparation:

-

Accurately weigh a small amount of the isoxazole derivative (typically 1-10 mg) into an appropriate sample pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

-

For DSC, the pan is usually sealed to prevent the loss of volatile components.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the desired temperature program, including the starting and ending temperatures and the heating rate (a typical rate is 10 °C/min).

-

Select the purge gas (e.g., nitrogen for an inert atmosphere, or air/oxygen for oxidative stability studies) and set the flow rate.

-

-

Data Acquisition and Analysis:

-

The instrument heats the sample and reference according to the programmed temperature profile.

-

DSC: The output is a thermogram of heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like crystallization or decomposition) appear as upward peaks. The area under a peak is proportional to the enthalpy of the transition.

-

TGA: The output is a thermogram of mass versus temperature. A loss in mass indicates decomposition or volatilization. The onset temperature of mass loss is a measure of the thermal stability of the compound.

-

-

Using a reference pan in DSC allows for the measurement of the differential heat flow, which is more sensitive to thermal events in the sample.

-

Controlling the heating rate is important as some thermal events are kinetically controlled and their appearance can change with the heating rate.

-

The choice of purge gas is critical for studying the desired process (e.g., an inert gas for studying intrinsic thermal stability, or an oxidizing gas for studying oxidative degradation).

Computational Thermochemistry of Substituted Isoxazoles

Alongside experimental methods, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4), can provide accurate enthalpies of formation that are often in good agreement with experimental values.[19] These methods are particularly useful for:

-

Predicting properties of unstable or difficult-to-synthesize compounds.

-

Providing insights into structure-property relationships by systematically varying substituents and calculating the resulting changes in thermochemical properties.

-

Validating experimental results.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the thermochemical properties of a large number of isoxazole derivatives based on their molecular descriptors.[5][17][20][21][22]

Thermochemical Data of Substituted Isoxazoles

The following tables summarize some of the available experimental thermochemical data for substituted isoxazoles.

Table 1: Enthalpies of Formation and Combustion for Selected Isoxazole Derivatives

| Compound | ΔfH°(s) (kJ/mol) | ΔcH°(s) (kJ/mol) | Reference |

| 3,5-Dimethylisoxazole-4-carboxylic acid | -485.3 ± 2.1 | -3265.8 ± 2.0 | [19] |

| 5-Methylisoxazole-3-carboxylic acid | -408.9 ± 2.3 | -2842.2 ± 2.2 | [19] |

| 5-Amino-3-methylisoxazole | -101.8 ± 1.4 | -2650.9 ± 1.3 | [19] |

| 3-Amino-5-methylisoxazole | -108.3 ± 1.5 | -2644.4 ± 1.4 | [19] |

| Trimethyl-isoxazole | -70.2 ± 3.3 | - | [13] |

Table 2: Transition Temperatures and Enthalpies from DSC for Isoxazoles 7a-e

| Compound | Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| 7a | Cr → SmC | 151.7 | 25.8 | [8] |

| SmC → I | 160.8 | 2.1 | [8] | |

| 7b | Cr → SmC | 168.3 | 31.2 | [8] |

| SmC → I | 200.1 | 3.5 | [8] | |

| 7c | Cr → SmC | 159.4 | 29.7 | [8] |

| SmC → I | 195.6 | 3.1 | [8] | |

| 7d | Cr → SmC | 175.2 | 34.6 | [8] |

| SmC → I | 215.4 | 4.2 | [8] | |

| 7e | Cr → SmC | 162.1 | 30.5 | [8] |

| SmC → I | 208.9 | 3.8 | [8] |

(Cr = Crystal, SmC = Smectic C phase, I = Isotropic liquid)

Impact on Drug Development: Case Studies

The thermochemical properties of isoxazole-containing active pharmaceutical ingredients (APIs) have a profound impact on their development, formulation, and clinical performance.

Polymorphism and Stability: The Case of Sulfamethoxazole

Sulfamethoxazole is a widely used antibiotic that exists in multiple polymorphic forms.[3][6] Polymorphs are different crystalline structures of the same compound, and they can exhibit significantly different physicochemical properties, including solubility, melting point, and stability.[12] The thermodynamically most stable form is generally preferred for formulation to prevent polymorphic transitions during storage, which could alter the drug's dissolution profile and bioavailability.[4][6]

Differential Scanning Calorimetry is a key technique for identifying and characterizing the different polymorphs of sulfamethoxazole by their distinct melting points and enthalpies of fusion. Cyclic DSC experiments have been used to study the interconversion between different forms, revealing the conditions under which one form transforms into another.[19] This information is critical for designing robust manufacturing processes and ensuring the long-term stability of the final drug product.

Leflunomide: Solubility and Bioavailability

Leflunomide is an isoxazole-derivative drug used to treat rheumatoid arthritis.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[16] For such drugs, the dissolution rate is often the limiting step for oral absorption.